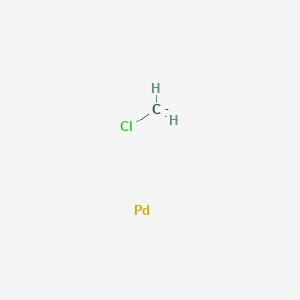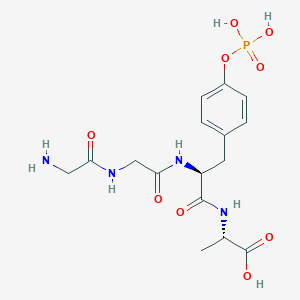![molecular formula C13H23NO2Si B12557330 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile CAS No. 144381-14-6](/img/structure/B12557330.png)
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[34]octane-2-carbonitrile is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The spiro structure provides unique steric and electronic properties, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: Known for its use in Diels-Alder reactions and as a reagent in organic synthesis.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Employed in Mannich-Michael reactions and the synthesis of pyridones and pyranones.
Uniqueness
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
144381-14-6 |
|---|---|
分子式 |
C13H23NO2Si |
分子量 |
253.41 g/mol |
IUPAC名 |
3-methoxy-3-trimethylsilyloxyspiro[3.4]octane-2-carbonitrile |
InChI |
InChI=1S/C13H23NO2Si/c1-15-13(16-17(2,3)4)11(10-14)9-12(13)7-5-6-8-12/h11H,5-9H2,1-4H3 |
InChIキー |
OPGYCWAJZHKZPB-UHFFFAOYSA-N |
正規SMILES |
COC1(C(CC12CCCC2)C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)


![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)




